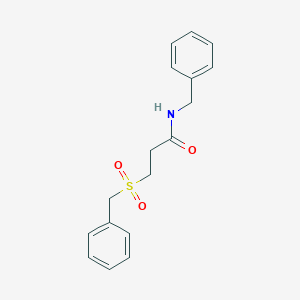

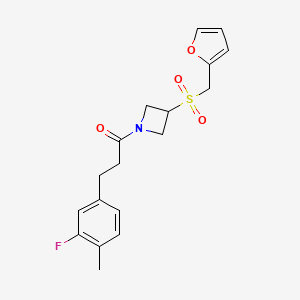

N-benzyl-3-(benzylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(benzylsulfonyl)propanamide, also known as BBP or benzylsulfonyl benzylamide, is a chemical compound used in scientific research. It is a white crystalline solid with a molecular weight of 323.43 g/mol. BBP has been found to have potential pharmacological activity, making it a promising candidate for drug development.

Scientific Research Applications

Anticonvulsant Activity

A novel class of anticonvulsants derived from structural modification of milacemide, including analogs related to N-benzyl-3-(benzylsulfonyl)propanamide, demonstrated potent anticonvulsant activity and excellent therapeutic indexes in animal tests. This research indicates the compound's potential in developing safer and more effective treatments for epilepsy (Pevarello et al., 1998).

Antiviral Properties

Studies on structural analogs of N-benzyl-3-(benzylsulfonyl)propanamide revealed selective inhibition of cytomegalovirus (CMV) replication. The compounds target the viral DNA maturation process, demonstrating a novel mechanism of action that could contribute to the development of specific antiviral therapies with excellent safety profiles (Buerger et al., 2001).

Safer Chemical Synthesis

The development of dimethylaminopyridinium carbamoylides as substitutes for hazardous arylsulfonyl isocyanates in chemical synthesis represents a significant advancement towards safer and greener chemistry. These compounds facilitate the production of arylsulfonyl carbamates and ureas, which are crucial intermediates in various commercial applications, including pharmaceuticals (Sa̧czewski et al., 2006).

Anticancer Activity

N-acylbenzenesulfonamides, structurally related to N-benzyl-3-(benzylsulfonyl)propanamide, were synthesized and showed anticancer activity against various human cancer cell lines. Quantitative structure-activity relationship (QSAR) studies revealed that the anticancer activity depends on specific molecular features, indicating the potential for developing targeted cancer therapies (Żołnowska et al., 2015).

Polymer Science Applications

In polymer science, sulfobetaine copolymers containing benzyl or related groups have been synthesized, offering antifouling properties, hemocompatibility, and stimulus-responsive behavior. These materials are promising for biomedical applications, including drug delivery systems and medical implants (Woodfield et al., 2014).

Green Chemistry Innovations

The catalysis by nano-Ru/Fe3O4 demonstrated an environmentally friendly method for coupling sulfonamides and alcohols, representing an advancement in green chemistry by reducing the environmental impact of chemical synthesis (Shi et al., 2009).

properties

IUPAC Name |

N-benzyl-3-benzylsulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c19-17(18-13-15-7-3-1-4-8-15)11-12-22(20,21)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTMXICUEUTMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(benzylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2711653.png)

![N-[1-(5-Bromopyrimidin-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2711654.png)

![6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2711659.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)

![6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2711670.png)